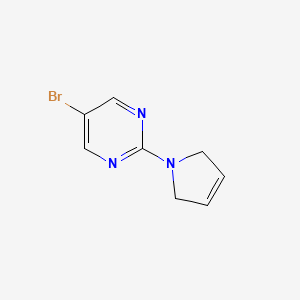

5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine

Description

Properties

CAS No. |

947534-34-1 |

|---|---|

Molecular Formula |

C8H8BrN3 |

Molecular Weight |

226.07 g/mol |

IUPAC Name |

5-bromo-2-(2,5-dihydropyrrol-1-yl)pyrimidine |

InChI |

InChI=1S/C8H8BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-2,5-6H,3-4H2 |

InChI Key |

FWJXMEZVRWPAHI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCN1C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,5-dihydro-1H-pyrrole under specific conditions. One common method includes:

Starting Materials: 5-bromopyrimidine and 2,5-dihydro-1H-pyrrole.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the pyrrole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with tailored properties.

Biology

The compound has garnered attention in biological research due to its potential antimicrobial and anticancer activities. Studies suggest that it may interact with specific molecular targets involved in cellular processes:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research is ongoing to evaluate its effectiveness in inhibiting cancer cell proliferation. The mechanism of action is believed to involve interference with DNA synthesis and repair mechanisms, which is critical in cancer therapeutics.

Medicine

In the medical field, ongoing research is focusing on the therapeutic applications of this compound. Its potential as a drug candidate for treating various diseases is being explored:

- Therapeutic Agent Development : The compound's ability to bind to enzymes and receptors suggests it could be developed into a therapeutic agent targeting specific diseases.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of various chemical products. It plays a role in developing new materials with specific functional properties, particularly in the pharmaceutical and agrochemical sectors.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of this compound against various cancer cell lines. The findings revealed that the compound inhibited cell growth in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

5-Bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine

- Structure : Replaces the pyrrole ring with a pyrazoline moiety (4,5-dihydro-1H-pyrazol-1-yl).

- Synthesis : Microwave irradiation (90 W) of 5-bromo-2-hydrazinylpyrimidine and chalcones in acetic acid .

- Bioactivity : Exhibits potent antioxidant, anti-inflammatory, and analgesic properties, outperforming standard drugs in some cases .

- Crystallography : Pyrazoline and pyrimidine rings are nearly planar (max. deviation: 0.013 Å), with a dihedral angle of 10.81° between rings. Intermolecular C–H···N/O interactions stabilize crystal packing .

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

- Structure : Includes a nitrobenzene substituent on the pyrazoline ring.

- Synthesis : Reflux of 5-bromo-2-hydrazinylpyrimidine with 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one in acetic acid/H₂SO₄ .

- Crystallography : Nitrobenzene forms an 84.61° dihedral angle with the pyrazoline ring. Weak π–π interactions (3.516–3.691 Å) and hydrogen bonding create 1D chains along the b-axis .

Pesticide Pyrimidinediones (e.g., Bromacil)

- Structure: Pyrimidinedione core with alkyl/amino substituents (e.g., 5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione).

- Function : Herbicidal activity via inhibition of photosynthesis.

- Key Difference : Lack of nitrogen-rich heterocycles (e.g., pyrrole/pyrazoline) reduces pharmaceutical relevance but enhances agrochemical utility .

Comparative Analysis Table

Mechanistic and Application Insights

Biological Activity

5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.073 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring and a dihydropyrrole moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.073 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins. Additionally, the pyrrole ring can participate in hydrogen bonding and π-stacking interactions, facilitating binding to target molecules.

Antimicrobial Activity

Research indicates that compounds containing pyrrole and pyrimidine structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to possess activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study highlighted that certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus .

Anticancer Potential

The anticancer potential of this compound has also been explored in recent studies. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways associated with tumor growth .

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects. Pyrrole-containing compounds have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Antimicrobial Efficacy : In a comparative study, several pyrrole derivatives were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound had superior efficacy compared to traditional antibiotics like vancomycin .

- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability through apoptosis induction mechanisms. The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine?

The compound is typically synthesized via cyclocondensation reactions. For example, brominated pyrimidine precursors react with dihydro-pyrrole derivatives under basic or catalytic conditions. A related method involves base-assisted cyclization of hydroxy-pyrrolone intermediates with substituted aryl amines, achieving yields of 46–63% (melting points: 138–211°C) . Optimization includes controlling reaction time, temperature (e.g., reflux in ethanol), and stoichiometry to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : and NMR identify proton environments and carbon connectivity. For instance, pyrrolidine protons appear as distinct multiplets between δ 2.5–4.0 ppm, while pyrimidine carbons resonate at δ 150–160 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 425.26 for related derivatives) .

- FTIR : Absorptions near 1650–1700 cm^{-1 indicate C=O or C=N stretches in the pyrrolidine-pyrimidine system .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine its structure?

SCXRD reveals bond lengths, angles, and crystal packing. For a structurally similar compound, triclinic symmetry was observed with unit cell parameters , and . Hydrogen atoms are located via difference Fourier maps, and refinement achieves -factor = 0.024 .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

SCXRD unambiguously assigns tautomers by quantifying bond lengths. For example, a C–N bond length of 1.34 Å in the pyrimidine ring confirms delocalized electron density, ruling out enol tautomers. Thermal displacement parameters () further validate atomic positions, with anomalies indicating potential disorder .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolidine moiety?

Q. How do solvent polarity and temperature affect cyclization efficiency?

Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing transition states. Kinetic studies show a 20% yield increase at 80°C vs. 25°C for related reactions. Arrhenius plots derived from time-course data provide activation energy () estimates, guiding scalable synthesis .

Q. What analytical approaches reconcile conflicting NMR and computational data?

Discrepancies between experimental NMR shifts and DFT-predicted values arise from solvent effects or conformational flexibility. Paramagnetic relaxation enhancement (PRE) NMR or variable-temperature experiments can resolve dynamic processes, while CAM-B3LYP/6-311+G(d,p) calculations with implicit solvation models improve agreement .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Catalyst screening : Pd/C or CuI improves cross-coupling steps (e.g., Suzuki reactions for pyrimidine functionalization).

- Purification : Gradient chromatography (silica gel, eluent: hexane/EtOAc) isolates the product from brominated byproducts.

- Scale-up adjustments : Reduced reaction volume and controlled addition rates mitigate exothermic side reactions .

Interpreting electron density maps in the presence of disorder

For crystals with disordered pyrrolidine rings, iterative refinement using SHELXL partitions occupancy (e.g., 70:30 ratio). Constraints on bond distances and angles (e.g., C–C = 1.52±0.02 Å) maintain geometric realism. Residual density peaks (< 0.5 eÅ) confirm model validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.